molecular formula C21H22N4O4 B2365532 N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 882229-90-5

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2365532
M. Wt: 394.431
InChI Key: YXKXGUVDJGQOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is related to a class of compounds used in the synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone . Entacapone is a drug used in the treatment of Parkinson’s disease .


Synthesis Analysis

The synthesis of related compounds involves amine-mediated demethylation of precursors under mild conditions . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .


Molecular Structure Analysis

The crystal structure of the isomer of entacapone, a significant human metabolite, has been established . NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton-coupled 13C spectra .


Chemical Reactions Analysis

The scope of demethylation has been studied. Analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .

Scientific Research Applications

Synthesis and Derivative Formation

  • Some derivatives of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and 4-(ethoxycarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which are structurally related to N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, have been synthesized. These derivatives were obtained by reacting the acids with SOCl2, transforming them into acyl chlorides, and then reacting with various diamines and diols to form bis-carboxamide derivatives and β-hydroxy esters, respectively. The structures of these compounds were elucidated using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods (Kasımoğulları, Maden, & Mert, 2012).

Antibacterial Properties

  • N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, closely related to the chemical , have been synthesized and evaluated for potential antimicrobial properties. One such compound exhibited significant effectiveness against strains of pathogenic and opportunistic Staphylococcus aureus, indicating potential for use in antibacterial applications (Pitucha et al., 2011).

Applications in Medical Imaging

  • Methoxy and fluorine analogs of related pyrazole carboxamides have been synthesized and evaluated for their potential in medical imaging, specifically in developing tracers for positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors. These studies indicate the potential utility of such compounds in biological imaging studies (Tobiishi et al., 2007).

Cytotoxic Evaluation

  • Related pyrazole-1-carboxamide analogues have been synthesized and evaluated for cytotoxicity against breast cancer cell lines. Certain derivatives showed promising results, indicating potential applications in cancer research and therapy (Ahsan et al., 2018).

Antimicrobial Activity

  • Investigations into 1H-pyrazole-3-carboxylic acid derivatives, similar to the compound , have shown the synthesis of novel compounds with demonstrated antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013).

Synthesis for CB1 Cannabinoid Receptor Study

  • Studies involving the synthesis of radiolabeled compounds, closely related to N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, for the study of CB1 cannabinoid receptors in the animal brain using positron emission tomography, have been conducted. This signifies its importance in neurological research (Katoch-Rouse & Horti, 2003).

Future Directions

While specific future directions for your compound are not available, preliminary studies reveal in vitro activity for some compounds against tuberculosis (TB) and dengue .

properties

IUPAC Name

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-4-23(5-2)21(26)17-14-24(16-9-7-6-8-10-16)22-20(17)15-11-12-19(29-3)18(13-15)25(27)28/h6-14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKXGUVDJGQOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.